4-Chloro-6-cyanopicolinamide
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Overview
Description
4-Chloro-6-cyanopicolinamide is a chemical compound with the molecular formula C7H4ClN3O It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyanopicolinamide typically involves the chlorination and cyanation of picolinamide derivatives. One common method includes the reaction of 4-chloropicolinamide with cyanogen bromide under controlled conditions to introduce the cyano group at the 6th position. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyanopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-amino-6-cyanopicolinamide or 4-thio-6-cyanopicolinamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-chloro-6-cyanopicolinic acid.
Reduction Products: Reduction can yield 4-chloro-6-aminopicolinamide.
Scientific Research Applications
4-Chloro-6-cyanopicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyanopicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-6-methylpicolinamide: Another derivative of picolinamide with similar structural features.
Uniqueness
4-Chloro-6-cyanopicolinamide is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloro-6-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5(3-9)11-6(2-4)7(10)12/h1-2H,(H2,10,12) |
InChI Key |
VSFQGJPSTTVWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(=O)N)Cl |
Origin of Product |
United States |
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